Product packaging for 3-Phenyl-2H-1-benzopyran-6-ol(Cat. No.:CAS No. 88039-99-0)

3-Phenyl-2H-1-benzopyran-6-ol

Cat. No.: B11881412
CAS No.: 88039-99-0
M. Wt: 224.25 g/mol
InChI Key: SOHLBBHKJISGCU-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1-benzopyran-6-ol is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.26 g/mol . This benzopyran scaffold is of significant interest in medicinal chemistry, particularly for researching novel tissue-selective estrogen receptor modulators (SERMs) . Related benzopyran compounds have been shown to bind with high affinity to both estrogen receptor alpha (ER-α) and estrogen receptor beta (ER-β) , making them valuable tools for studying endocrine pathways, bone metabolism, and cardiovascular systems. The core benzopyran structure is also a key intermediate in synthesizing more complex molecules for pharmacological investigations . Beyond endocrine research, analogues of this compound are explored for potential applications in treating metabolic disorders and central nervous system conditions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B11881412 3-Phenyl-2H-1-benzopyran-6-ol CAS No. 88039-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88039-99-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-phenyl-2H-chromen-6-ol

InChI

InChI=1S/C15H12O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

SOHLBBHKJISGCU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C3=CC=CC=C3

Origin of Product

United States

Contextualization Within Benzopyran and Chromanol Chemical Space

The foundational structure of 3-Phenyl-2H-1-benzopyran-6-ol is the benzopyran ring system, a bicyclic structure resulting from the fusion of a benzene (B151609) ring and a pyran ring. researchgate.net This core is prevalent in a vast array of natural products and synthetic molecules with significant biological activities. researchgate.netmdpi.com Benzopyrans, and their dihydro derivatives known as chromanes, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.comresearchgate.net

The broader chemical space of benzopyrans and chromanols—the latter being chromanes bearing a hydroxyl group—is extensive and diverse. frontiersin.org Variations in the substitution pattern on both the pyran and benzene rings give rise to a multitude of derivatives with distinct physicochemical properties and biological functions. acs.org For instance, the tocopherols, a class of vitamin E compounds, are based on a chromanol scaffold and are recognized for their antioxidant properties. nih.gov The position and nature of substituents, such as the phenyl group at position 3 and the hydroxyl group at position 6 in the titular compound, are crucial in defining the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions. cymitquimica.com

The exploration of this chemical space is a dynamic area of research, with scientists continuously developing new synthetic methodologies to create novel benzopyran derivatives. biosolveit.de Techniques like solid-phase parallel synthesis are employed to generate large libraries of these compounds for high-throughput screening, accelerating the discovery of new bioactive agents. mdpi.com

Evolution of Research on 2h 1 Benzopyran 6 Ol Scaffolds in Chemical Biology

Research into scaffolds related to 2H-1-benzopyran-6-ol has a rich history, evolving from the study of natural products to the rational design of synthetic analogs with tailored biological activities. Initially, interest was sparked by the isolation of various benzopyran-containing compounds from plants, which exhibited a range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities. mdpi.comresearchgate.net

Over time, the focus shifted towards understanding the structure-activity relationships (SAR) of these compounds. Researchers began to systematically modify the benzopyran core to identify key structural features responsible for their biological effects. For example, studies on cromakalim, a benzopyran derivative, revealed its role as a potassium channel opener, leading to its development as an antihypertensive agent. mdpi.com This discovery spurred further investigation into the synthesis and biological evaluation of a wide array of 2H-1-benzopyran derivatives. acs.org

The development of advanced analytical and computational techniques has further propelled this field. Molecular docking studies, for instance, allow researchers to predict how benzopyran derivatives will interact with specific protein targets, guiding the design of more potent and selective compounds. researchgate.net This has led to the exploration of 2H-1-benzopyran-6-ol and related scaffolds for a variety of therapeutic applications, including the development of novel anticancer agents and treatments for neurodegenerative diseases. researchgate.netnih.gov

Current Research Significance and Outlook for 3 Phenyl 2h 1 Benzopyran 6 Ol

Strategies for the De Novo Construction of the 2H-1-Benzopyran Core

The formation of the central 2H-1-benzopyran ring system is a critical step in the synthesis of this compound. Various strategies have been developed for the de novo construction of this heterocyclic core, often focusing on regioselectivity and stereoselectivity.

Regioselective Approaches to Benzopyran Ring Formation

Regioselectivity in the formation of the benzopyran ring is crucial to ensure the correct placement of substituents. Several methods have been reported for the regioselective synthesis of 2H-1-benzopyrans.

One effective method involves the reaction of phenols with α-alkynols in the presence of a zeolite catalyst. This heterodomino reaction proceeds with high regioselectivity to afford 2H-1-benzopyrans. The choice of phenol (B47542) and α-alkynol determines the substitution pattern of the final product. For the synthesis of a 6-hydroxy-substituted benzopyran, a hydroquinone (B1673460) derivative would be a suitable starting material.

Another regioselective approach is the IBX-mediated oxidation of hydroxycoumarins. While this method yields coumarin (B35378) derivatives (2H-1-benzopyran-2-ones), these can be further elaborated to the desired 2H-1-benzopyran structure. The oxidation of 6-hydroxycoumarin (B196160) with 2-iodoxybenzoic acid (IBX) in DMSO has been shown to be a highly regioselective process.

Radical cyclization reactions also offer a pathway to the benzopyran core. For instance, 4-hydroxy benzopyran-2-ones can be alkylated with 2-bromobenzyl bromides and subsequently undergo radical cyclization to form complex benzopyrano-fused systems. chem960.com The regioselectivity is controlled by the initial placement of the bromo-benzyl ether.

Stereoselective Synthetic Pathways for Chiral Centers

The introduction of chirality into the 2H-1-benzopyran core can be achieved through various stereoselective synthetic methods. Although specific examples for this compound are not extensively documented, general strategies for related structures can be applied.

One approach involves the use of chiral catalysts or auxiliaries during the cyclization step. For example, asymmetric epoxidation of cis-alkenes mediated by iminium salts can lead to the enantioselective synthesis of levcromakalim, a 2H-1-benzopyran derivative. This highlights the potential for catalyst-controlled stereoselection in forming the pyran ring.

Another strategy involves the stereoselective addition to a pre-existing prochiral center. For instance, the reaction of phenyl acetylene (B1199291) with 3-(1-aryl-2-mercapto-4-imidazolyl)-2H-1-benzopyran-2-ones proceeds in a stereoselective manner to yield (Z)-styryl sulfides. evitachem.com This demonstrates that additions to the benzopyran system can be controlled to achieve a specific stereochemical outcome.

Introduction and Chemical Functionalization of the 3-Phenyl Moiety

The introduction of the phenyl group at the 3-position of the 2H-1-benzopyran ring is a key synthetic transformation. Several methods have been developed for this purpose.

A common approach involves the reaction of a 4-oxo-4H-chromen-3-carbaldehyde with phenylacetic acid. ijrar.org This reaction, often carried out under mild conditions or with microwave irradiation, leads to the formation of 3-phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates, which can be further converted to the desired 3-phenyl-2H-1-benzopyran structure.

Palladium-catalyzed cross-coupling reactions are also powerful tools for introducing the 3-phenyl group. For instance, a 3-halo-2H-1-benzopyran can be coupled with a phenylboronic acid (Suzuki coupling) or a phenyltin reagent (Stille coupling) to form the C-C bond at the 3-position.

Furthermore, the electrophilic cyclization of substituted propargylic aryl ethers can be employed. researchgate.net For example, the cyclization of a phenyl 3-phenyl-2-propynyl ether using an electrophile like iodine monochloride (ICl) can yield a 3-iodo-4-phenyl-2H-benzopyran, which can then be further functionalized. researchgate.net

Derivatization and Chemical Manipulation of the 6-Hydroxyl Group

The 6-hydroxyl group on the benzopyran ring is a versatile functional handle that can be readily derivatized to modify the properties of the molecule. Standard phenolic hydroxyl group chemistry can be applied.

Etherification and Esterification: The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base, or to an ester by reaction with acyl chlorides or anhydrides. These reactions can be used to introduce a wide variety of functional groups.

Sulfonylation: The 6-hydroxyl group can be reacted with sulfonyl chlorides, such as chlorosulfonic acid, to form sulfonate esters. This has been demonstrated in the synthesis of 7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride.

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the benzopyran system, the 3-phenyl substituent, and the 6-hydroxyl group.

Oxidation and Reduction Pathways of the Benzopyran System

The 2H-1-benzopyran core can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The benzopyran system can be oxidized to form various products. For example, oxidation of the related compound 7-methoxy-2-phenyl-2H-1-benzopyran-6-ol with reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding quinones. The phenolic hydroxyl group at the 6-position makes the aromatic ring susceptible to oxidation.

Reduction: The double bond in the pyran ring of the 2H-1-benzopyran system can be reduced to yield the corresponding 3,4-dihydro-2H-1-benzopyran (chroman) derivative. This can be achieved using catalytic hydrogenation (e.g., with H2 over a palladium catalyst) or with reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst.

Cyclization and Condensation Reactions Involving the Core Structure

The synthesis of the benzopyran core and its subsequent elaboration into more complex fused heterocyclic systems are critical aspects of its chemistry. These transformations are primarily achieved through cyclization and condensation reactions.

One fundamental approach to constructing the 2H-1-benzopyran ring involves the cyclization of phenolic precursors. For instance, 2-propargylphenol derivatives can undergo a 6-endo-dig cyclization to form the corresponding chromene ring. Iron(III) chloride has been used to catalyze this transformation, showing good yields and selectivity for the six-membered benzopyran ring over five-membered benzofuran (B130515) alternatives. Another versatile method is the one-step, three-component reaction of salicylaldehydes, amines, and alkenyl boronic acids, which proceeds through an amino phenol intermediate that cyclizes upon heating to yield 2H-chromenes. nih.gov A similar strategy involves the reaction between p-cresol (B1678582) and cinnamaldehyde, which, after initial condensation, cyclizes to form a 3,4-dihydro-4-phenyl-2H-benzopyran-2-ol intermediate.

The benzopyran scaffold, once formed, serves as a valuable building block for creating more elaborate molecular architectures through condensation reactions. Multi-component reactions (MCRs) are particularly effective in this regard. For example, benzo[a]pyrano[2,3-c]phenazine derivatives can be synthesized in a one-pot reaction involving lawsone (a related hydroxy-quinone), benzene-1,2-diamines, aromatic aldehydes, and malononitrile. sfu.ca This process involves a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization steps. sfu.ca Similarly, the reaction of 4-oxo-4H-chromen-3-carbaldehydes with phenylacetic acids under mild or microwave-assisted conditions leads to the formation of fused 3-phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates. researchgate.net These reactions highlight the utility of the benzopyran core in constructing complex, polycyclic systems. semanticscholar.org

Table 1: Examples of Cyclization and Condensation Reactions for Benzopyran Synthesis

Reaction TypeKey ReactantsConditions/CatalystProduct TypeReference
Intramolecular Cyclization2-Propargylphenol derivativesIron(III) chloride2H-Chromenes[NA]
Three-Component ReactionSalicylaldehydes, Amines, Alkenyl boronic acidsHeating2H-Chromenes nih.gov
Condensation-Cyclization4-oxo-4H-chromen-3-carbaldehydes, Phenylacetic acidsMild conditions or MicrowavePyrano[3,2-c]chromenes researchgate.net
Multi-Component Domino ReactionLawsone, Benzene-1,2-diamines, Aldehydes, Malononitrileβ-Cyclodextrin in EtOH:H₂OBenzo[a]pyrano[2,3-c]phenazines sfu.ca

Electrophilic and Nucleophilic Substitution Reactions on the Chroman Ring

The reactivity of the this compound ring towards substitution reactions is dictated by the electronic properties of its constituent parts: the electron-rich aromatic ring and the dihydropyran ring.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the chroman ring is activated towards electrophilic aromatic substitution (EAS) by two powerful electron-donating groups: the hydroxyl group at C-6 and the ether oxygen at position 1. The hydroxyl group is a strong ortho, para-director, while the ether oxygen also directs ortho and para. Consequently, electrophilic attack is highly favored at positions C-5, C-7 (both ortho to the C-6 hydroxyl), and C-8 (ortho to the ring oxygen). In related benzopyran systems like 2H-1-benzopyran-2-one (coumarin), electrophilic substitution reactions such as nitration and chlorosulfonation predominantly occur at the 6-position, which is para to the ring oxygen atom. thieme-connect.de For this compound, the C-6 hydroxyl group would further activate the ring, making positions 5 and 7 particularly susceptible to attack by electrophiles like halogens or nitrating agents. evitachem.com

Nucleophilic Substitution: The electron-rich nature of the benzopyran ring generally makes it unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring or a suitable leaving group. ontosight.ai However, nucleophilic substitution can occur on derivatives of the benzopyran core. For instance, in fused pyrano[3,2-c]chromen-2-one systems, an acetyloxy group at the C-5 position has been observed to undergo nucleophilic substitution readily. researchgate.net Similarly, 4-chloro-2H-1-benzopyran-2-ones are known to react with various nucleophiles, including amines and alkoxides, to yield 4-substituted products. thieme-connect.de In other analogues, fluorine atoms on the aromatic ring can be displaced by nucleophiles such as amines or thiols. evitachem.com These examples show that while the parent ring is resistant, targeted modifications can enable nucleophilic substitution at specific sites.

Table 2: Substitution Reactions on the Benzopyran Ring System

Reaction TypePosition of AttackReagents/ConditionsSubstrate TypeReference
Electrophilic Substitution (Nitration)C-6, C-8Ammonium cerium(IV) nitrate (B79036) or Cr(NO₃)₃2H-1-Benzopyran-2-one thieme-connect.de
Electrophilic Substitution (Chlorosulfonation)C-6Chlorosulfonic acid2H-1-Benzopyran-2-one thieme-connect.de
Nucleophilic SubstitutionC-4Amines, Alkoxides4-Chloro-2H-1-benzopyran-2-one thieme-connect.de
Nucleophilic SubstitutionC-5Water, Alcohols5-Acetyloxy-pyrano[3,2-c]chromen-2-one researchgate.net
Nucleophilic SubstitutionC-5, C-7Amines, Thiols5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol evitachem.com

Principles of Sustainable Chemistry and Green Synthesis Applied to this compound Analogues

The synthesis of benzopyran derivatives has increasingly benefited from the application of green chemistry principles, aiming to reduce environmental impact through the use of sustainable catalysts, alternative energy sources, and efficient reaction designs. ejpmr.comrsisinternational.org

A major focus has been the development of environmentally benign and reusable catalysts. Natural or bio-organic catalysts like taurine (B1682933) have been employed for the one-pot, multicomponent synthesis of functionalized benzopyrans under ultrasonication, offering excellent yields and catalyst recyclability. rsc.org In a similar vein, catalysts derived from abundant, low-cost natural materials, such as Coconut Seed Coat Ash (CSCA), have proven effective for synthesizing 2-amino-4H-benzopyran derivatives. ajgreenchem.com Magnetic nanoparticles, like amine-functionalized SiO2@Fe3O4, represent another class of green catalysts that facilitate easy separation and reuse, enabling solvent-free, mechanochemical synthesis of benzopyrans by grinding reactants at room temperature. nih.gov

Alternative energy sources are another cornerstone of green benzopyran synthesis. Ultrasonication has been shown to accelerate reactions, allowing for the synthesis of fused benzopyrans at room temperature in short timeframes. rsc.org Microwave irradiation is also widely used, often in conjunction with multi-component reactions, to synthesize complex structures like pyrazolo[3,4-b]pyridine and pyrano[3,2-b]xanthen-7(2H)-one derivatives efficiently. mdpi.com

The design of the reaction itself is crucial. Multi-component reactions (MCRs) are inherently green as they combine several steps into a single operation, increasing atom economy and reducing waste. tandfonline.com The one-pot synthesis of various benzopyran and chromene derivatives is a testament to the power of this approach. rsc.orgnih.gov Furthermore, the use of green solvents like water and ethanol (B145695), often in combination, is a key strategy to replace hazardous organic solvents, as demonstrated in the β-cyclodextrin-catalyzed synthesis of benzo[a]pyrano[2,3-c]phenazines in an ethanol-water mixture. sfu.ca

Table 3: Green Chemistry Approaches for the Synthesis of Benzopyran Analogues

Green PrincipleMethodology/ReagentAdvantagesProduct ExampleReference
Green CatalystTaurine (Bio-organic)Non-toxic, inexpensive, recyclableFused Benzopyrans rsc.org
Green CatalystCoconut Seed Coat Ash (CSCA)Low-cost, abundant, renewable2-Amino-4H-benzopyrans ajgreenchem.com
Green CatalystAmine-functionalized SiO₂@Fe₃O₄ NanoparticlesRecyclable, enables solvent-free reaction2-Amino-4H-benzo[b]pyrans nih.gov
Alternative EnergyUltrasonicationReduced reaction time, room temperatureFused Benzopyrans rsc.org
Alternative EnergyMicrowave IrradiationRapid heating, high yieldsPyrano[3,2-b]xanthen-7(2H)-ones mdpi.com
Process IntensificationMulti-component Reactions (MCRs)High atom economy, reduced wastePyran and Chromene fused Benzo[α]phenazines tandfonline.com
Green SolventsEthanol/WaterNon-toxic, environmentally benignBenzo[a]pyrano[2,3-c]phenazines sfu.ca

Spectroscopic Data for this compound Not Found

A comprehensive search of available scientific databases and literature has been conducted to gather spectroscopic data for the chemical compound This compound . The objective was to provide a detailed analysis of its structural and functional group characteristics based on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, as per the requested outline.

The search yielded spectroscopic information for structurally related compounds, such as other benzopyran derivatives, flavonoids, and coumarins. However, the precise substitution pattern of a phenyl group at the C3 position and a hydroxyl group at the C6 position on the 2H-1-benzopyran skeleton confers a unique spectroscopic fingerprint. Extrapolating data from related but structurally distinct molecules would not provide a scientifically accurate or reliable characterization for this compound and would be misleading.

Consequently, it is not possible to generate the requested article with the specified detailed data tables and in-depth analysis for each spectroscopic technique. The creation of an authoritative and scientifically accurate article as instructed is contingent upon the availability of specific empirical data for the compound .

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently employed to assess the purity of a sample and to identify its components. In the analysis of complex mixtures, such as plant extracts, GC-MS can identify numerous bioactive compounds. For instance, in an analysis of Muntingia calabura extracts, a variety of benzopyran derivatives were identified. researchgate.netnrfhh.com

The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides valuable clues about the compound's structure. libretexts.orgtutorchase.com For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic rings. libretexts.org

A study on dragon's blood resin extract identified 2H-1-Benzopyran-7-ol, 3,4-Dihydro-5-Methoxy-6 methyl -2-Phenyl at a retention time of 44.103 minutes with a corresponding m/z of 270 g/mol . researchgate.net The fragmentation pattern of this related compound provides insight into how similar benzopyran structures break apart in the mass spectrometer. researchgate.net

Table 1: Illustrative GC-MS Data for Benzopyran Derivatives found in Natural Extracts

Retention Time (min)Compound NameMolecular FormulaMolecular Weight ( g/mol )
27.452H-1-Benzopyran-7-ol, 3,4-dihydro-5-methoxy-6-methyl-2-phenylC17H18O3270
25.0212H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-C27H46O2402
29.925-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-oneC16H12O4268
30.01(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-oneC15H12O5272

This table is illustrative and compiles data for related benzopyran compounds to demonstrate typical GC-MS findings. researchgate.netjpionline.orgnrfhh.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, as it can distinguish between ions of the same nominal mass but different elemental formulas. For example, HRMS can confirm the molecular formula of a compound like 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol (C₁₅H₁₂O₄) by providing its exact mass.

This technique is crucial for confirming the identity of a newly synthesized compound or for identifying unknown compounds in a sample. The exact mass measurement provided by HRMS is a critical piece of data for the structural elucidation of organic molecules. google.com

Table 2: Exact vs. Molecular Weight for a Related Benzopyran Compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
3-Phenyl-1H-2-benzopyran-1-oneC15H10O2222.24222.068079557

Data from PubChem for a related isomer to illustrate the precision of HRMS. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems.

The benzopyran ring system, with its alternating double bonds, and the attached phenyl group in this compound create an extended conjugated system. This conjugation lowers the energy required for electronic transitions, causing the compound to absorb light in the UV or visible region of the electromagnetic spectrum. The position and intensity of the absorption bands (λmax) in the UV-Vis spectrum are characteristic of the compound's chromophore. acs.org

For example, studies on related naphthopyran derivatives show that irradiation with UV light can cause the ring to open, leading to a change in the conjugation and a corresponding shift in the UV-Vis absorption spectrum to longer wavelengths (a bathochromic or red shift). researchgate.net The UV-Vis spectra of coumarin derivatives, which share the benzopyran backbone, have been studied to understand their charge-transfer properties. acs.org The λmax for these compounds can be influenced by the solvent and the presence of various substituents on the benzopyran ring.

X-ray Crystallography for Definitive Solid-State Structural Conformation

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines how the X-rays are scattered, and from this pattern, the precise location of each atom in the molecule can be determined.

The crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. It also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the crystal. researchgate.net

Computational and Theoretical Investigations of 3 Phenyl 2h 1 Benzopyran 6 Ol

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For 3-Phenyl-2H-1-benzopyran-6-ol, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are instrumental in elucidating its fundamental chemical characteristics. researchgate.netnih.gov

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies, which is particularly important for understanding the flexibility of the phenyl ring relative to the benzopyran core. nih.gov These calculations help identify the lowest-energy conformer, which is presumed to be the most populated and biologically relevant structure.

Table 1: Representative Optimized Geometrical Parameters for Benzopyran Structures This table presents typical bond lengths and angles for the core structure, as would be determined by DFT calculations.

ParameterDescriptionTypical Value
Bond Lengths
C-C (aromatic)Carbon-Carbon bond in benzene (B151609) rings~1.39 Å
C-O (ether)Carbon-Oxygen bond in the pyran ring~1.37 Å
C-O (hydroxyl)Carbon-Oxygen bond of the phenol (B47542) group~1.36 Å
O-H (hydroxyl)Oxygen-Hydrogen bond of the phenol group~0.96 Å
Bond Angles
C-O-CAngle within the pyran ether linkage~118°
C-C-O (hydroxyl)Angle involving the hydroxyl substitution~120°
C-C-H (aromatic)Angle of hydrogen on the benzene rings~120°

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are key to understanding its reactivity and interactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, polarizability, and kinetic stability. nih.govresearchgate.netnih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another important tool that visualizes the charge distribution on the molecule's surface. nih.gov It helps predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the hydroxyl group's oxygen atom would be expected to be a region of high electron density.

Table 2: Key Electronic Properties Calculated by DFT This table illustrates the type of electronic data obtained from DFT analysis.

PropertyDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalCorrelates with electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalCorrelates with electron-accepting ability
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability
Dipole Moment (µ) Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions

Prediction of Vibrational Frequencies and Spectroscopic Correlations

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific absorption bands to particular vibrational modes. irjet.net For this compound, calculations would predict characteristic frequencies for O-H stretching of the phenol group, C-H stretching in the aromatic rings, and C-O stretching in the ether and phenol moieties. researchgate.net

Table 3: Correlation of Predicted Vibrational Modes and Frequencies This table shows typical frequency ranges for vibrational modes relevant to the target molecule.

Vibrational ModeTypical Predicted Wavenumber (cm-1)
O-H Stretch3550 - 3200
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-O Stretch (Aryl Ether)1270 - 1230
C-O Stretch (Phenol)1260 - 1180

Reactivity Indices and Fukui Functions

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.gov Hardness measures the resistance to change in electron distribution, with stable molecules having a large HOMO-LUMO gap and high hardness. nih.gov

To identify the most reactive sites within the molecule, local reactivity descriptors such as Fukui functions are used. researchgate.net The Fukui function (f(r)) indicates the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions are calculated for each atom, with f+ indicating reactivity towards nucleophilic attack, f- for electrophilic attack, and f0 for radical attack. researchgate.netsemanticscholar.org The atom with the highest value for a particular Fukui function is predicted to be the most reactive site for that type of reaction. semanticscholar.org

Molecular Docking Simulations for Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov For this compound, docking simulations can be used to predict its potential as an inhibitor for various biological targets, such as enzymes or cellular receptors. Benzopyran derivatives have been studied as inhibitors of pathways like the Hypoxia Inducible Factor-1 (HIF-1) pathway. nih.gov

The simulation places the ligand into the binding site of the receptor in multiple conformations and scores each pose based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A lower binding energy indicates a more stable ligand-receptor complex and higher predicted affinity. nih.gov The results also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

Table 4: Illustrative Molecular Docking Results This table provides a hypothetical example of docking results for this compound against a protein target.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Example Kinase-8.5SER 401Hydrogen Bond (with 6-OH group)
ILE 400Hydrophobic
LEU 376Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.govderpharmachemica.com The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on their chemical structure. youtube.com

To develop a QSAR model for a class of compounds including this compound, one would first need experimental data on a specific biological activity (e.g., antioxidant capacity, enzyme inhibition) for a set of structurally related benzopyran derivatives. nih.gov Then, various molecular descriptors—categorized as electronic, steric, hydrophobic, or topological—would be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that links these descriptors to the observed activity. derpharmachemica.com Such models are crucial tools in drug design for optimizing lead compounds and prioritizing synthesis efforts. nih.govnih.gov

Table 5: Common Molecular Descriptors Used in QSAR Studies for Phenolic Compounds

Descriptor CategoryExample DescriptorsInformation Provided
Electronic HOMO/LUMO energies, Dipole momentElectron distribution, reactivity
Steric Molecular Volume, Surface AreaSize and shape of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity, membrane permeability
Topological Connectivity IndicesAtomic arrangement and branching

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the evolution of the system's conformation. This methodology is particularly valuable for understanding the conformational dynamics of flexible molecules like this compound and the significant role that solvents play in dictating their behavior.

Solvent effects are a critical aspect of molecular simulations, as the surrounding medium can profoundly influence a molecule's conformation and dynamics. nih.gov Computational studies often employ two main approaches to model solvent: explicit and implicit solvent models. nih.gov

Explicit solvent models treat individual solvent molecules (e.g., water) as part of the simulation system. This approach provides a detailed, atomistic description of solute-solvent interactions but is computationally expensive.

Implicit solvent models represent the solvent as a continuous medium with average properties, such as the dielectric constant. This method is less computationally demanding and can accelerate the sampling of conformational space. nih.gov

Table 1: Representative Parameters Investigated in MD Simulations of Isoflavone-like Molecules
ParameterDescriptionTypical Findings from MD Simulations
Dihedral AnglesRotation around specific chemical bonds, defining the molecular conformation.Identification of preferred rotational states (e.g., gauche, trans) for key bonds, such as the one connecting the phenyl ring to the benzopyran core.
Radius of Gyration (Rg)A measure of the molecule's compactness.Changes in Rg over the simulation time can indicate conformational transitions, such as folding or unfolding, in different solvent environments. researchgate.net
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of a superimposed molecule and a reference structure.RMSD fluctuations can indicate the stability of a particular conformation over the course of the simulation.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to the solvent.Changes in SASA can provide insights into how the molecule exposes or buries certain functional groups in response to the solvent.

Theoretical Mechanistic Elucidations of Chemical Transformations

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. nih.gov These methods allow for the calculation of the electronic structure of molecules and the energetics of reaction pathways, including the identification of transition states and the determination of activation energies. acs.org For this compound and related isoflavonoids, theoretical studies have been particularly insightful in understanding their antioxidant properties and other chemical transformations. researchgate.netmdpi.com

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. Quantum chemical calculations can be used to investigate the thermodynamics and kinetics of the different mechanisms by which this can occur acs.orgmdpi.com:

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a free radical. The feasibility of this pathway can be assessed by calculating the bond dissociation enthalpy (BDE) of the O-H bonds.

Electron Transfer-Proton Transfer (ET-PT): This mechanism involves an initial electron transfer from the flavonoid to the radical, followed by a proton transfer. The relevant thermodynamic parameters are the ionization potential (IP) and proton dissociation enthalpy (PDE).

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the flavonoid first loses a proton, and the resulting anion then donates an electron. This mechanism is particularly relevant in polar solvents and is evaluated by calculating the proton affinity (PA) and electron transfer enthalpy (ETE). mdpi.com

Theoretical studies on isoflavones like daidzein (B1669772) and genistein (B1671435) have shown that the preferred antioxidant mechanism can be solvent-dependent. researchgate.net In the gas phase, the HAT mechanism is often favored, while in polar solvents, the SPLET mechanism can become more prominent. researchgate.net The position of the hydroxyl groups on the isoflavone (B191592) scaffold is also crucial in determining the antioxidant activity.

Another area where theoretical mechanistic elucidations are valuable is in understanding the biosynthesis and metabolism of isoflavonoids. frontiersin.orgnih.govwaocp.org For example, computational studies can model the enzymatic reactions involved in the formation of the isoflavone core from chalcone (B49325) precursors. nih.gov Similarly, the metabolic transformations that this compound might undergo in biological systems, such as hydroxylation or conjugation, can be investigated using quantum chemical methods to predict the most likely sites of reaction.

Computational investigations have also explored the potential for isoflavones to interact with other molecules, such as DNA. mdpi.com Theoretical calculations can model the formation of adducts and determine the energetics of such reactions, providing insights into the potential genotoxicity or chemopreventive effects of these compounds. mdpi.com

Table 2: Key Thermodynamic Parameters in Theoretical Studies of Isoflavone Reactivity
ParameterAbbreviationSignificance in Mechanistic Studies
Bond Dissociation EnthalpyBDEIndicates the energy required to break a bond homolytically; a lower BDE for an O-H bond suggests a higher propensity for hydrogen atom donation in the HAT mechanism. mdpi.com
Ionization PotentialIPThe energy required to remove an electron from a molecule; a lower IP facilitates the initial electron transfer step in the ET-PT mechanism. mdpi.com
Proton Dissociation EnthalpyPDEThe enthalpy change associated with the deprotonation of the radical cation in the ET-PT mechanism. mdpi.com
Proton AffinityPAThe negative of the enthalpy change for the protonation of a molecule; a lower PA indicates a more acidic proton, favoring the initial step of the SPLET mechanism. mdpi.com
Electron Transfer EnthalpyETEThe enthalpy change for the electron donation from the anion in the SPLET mechanism. mdpi.com

Structure Activity Relationship Sar Studies of 3 Phenyl 2h 1 Benzopyran 6 Ol and Its Derivatives

Influence of the 3-Phenyl Moiety on Biological Activity Profiles

The phenyl group at the 3-position is a significant determinant of the biological activity of benzopyran derivatives. Its presence and substitution pattern can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

The introduction of various substituents onto the 3-phenyl ring can dramatically alter the bioactivity of the parent compound. The nature, position, and number of these substituents are critical factors.

Research into related benzopyran structures, such as 2-oxo-2H-1-benzopyran-3-carboxylates, has shown that substitutions on the phenyl ring significantly impact biological effects like anti-invasive activity in cancer cells. For instance, substitution with a halogen atom, particularly chlorine or bromine, at the 'meta' position of the phenyl ring led to a greater anti-invasive effect compared to the unsubstituted derivative nih.gov. The unsubstituted 3-phenyl derivative showed about 30% inhibition of cell invasion at 1 µM, whereas halogenated derivatives displayed more potent activity nih.gov.

Furthermore, the presence of hydroxyl groups on the phenyl ring is often crucial for antioxidant and anticancer activities. In the case of 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol, the hydroxyl group at the para position of the phenyl ring is considered vital for its biological activity, which includes cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines . Generally, for polyphenolic compounds, an increasing number of hydroxyl groups on the phenyl ring correlates with higher antioxidant potential nih.gov.

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Benzopyran Derivatives Data synthesized from studies on related benzopyran structures.

Phenyl Ring Substituent (Position)Derivative ClassObserved Biological ActivitySource
Unsubstituted (H)3-Phenyl-2-oxo-2H-1-benzopyran-3-carboxylateModerate anti-invasive activity (~30% inhibition at 1 µM) nih.gov
Chloro (meta)3-Chlorophenyl-2-oxo-2H-1-benzopyran-3-carboxylatePotent anti-invasive and anti-migrative activity nih.gov
Bromo (meta)3-Bromophenyl-2-oxo-2H-1-benzopyran-3-carboxylateVery potent anti-invasive activity; reduced tumor growth in vivo nih.gov
Hydroxyl (para)3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diolSignificant anticancer and antioxidant properties

The stereochemistry at the C3 position of the benzopyran ring, which dictates the spatial orientation of the 3-phenyl group, can have profound implications for biological activity. The three-dimensional arrangement of the phenyl moiety can affect how the molecule fits into the binding pocket of a target protein or enzyme.

While specific studies on the stereochemical orientation of the phenyl group in 3-Phenyl-2H-1-benzopyran-6-ol are not extensively detailed in the available literature, research on related compounds underscores the importance of stereoisomerism. For example, a gastroprotective substance isolated from Bacillus pumilus is a derivative of 3(S),4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran nih.gov. The specific (S)-configuration at the 3-position highlights that biological systems often exhibit stereoselectivity, where one enantiomer is significantly more active than the other. The orientation of the bulky phenyl group can either facilitate or hinder the crucial interactions, such as hydrogen bonding or hydrophobic interactions, required for a biological response.

Significance of the 6-Hydroxyl Group for Biological Function

The hydroxyl group at the 6-position of the benzopyran ring is a key pharmacophore that contributes significantly to the molecule's biological profile, primarily through its ability to participate in hydrogen bonding and its redox activity.

Hydroxyl groups are quintessential hydrogen bond donors and acceptors nih.gov. The 6-hydroxyl group on the benzopyran ring can form hydrogen bonds with amino acid residues in the active site of a biological target, such as an enzyme or receptor researchgate.net. These interactions are critical for the specific binding and orientation of the molecule within the target site, which is often a prerequisite for its biological effect. For example, phenolic hydroxyl groups can interact with residues like serine or methionine in a protein's active site, anchoring the ligand and stabilizing the ligand-protein complex researchgate.net. This hydrogen-bonding capability can inhibit protein synthesis or disrupt cellular transport mechanisms by interacting with key proteins researchgate.net.

Phenolic hydroxyl groups are central to the antioxidant properties of many heterocyclic compounds nih.gov. The 6-hydroxyl group endows this compound with potential antioxidant activity. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals. The resulting phenoxy radical is stabilized by resonance delocalization across the conjugated benzopyran ring system nih.gov.

Studies on various coumarins (2H-1-benzopyran-2-one derivatives) confirm this principle, showing that their antioxidant activity is greatest when they possess two hydroxyl groups, while compounds with a single hydroxyl group are less active, and those with no hydroxyl groups are inactive nih.gov. Similarly, research on the antioxidant compound DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) demonstrated that the hydroxyl group at the olefin position is the key factor for its radical-scavenging activity nih.govresearchgate.net. This indicates that the 6-hydroxyl group on the aromatic ring of this compound is likely a primary contributor to its redox properties.

Modifications to the 2H-1-Benzopyran Heterocyclic Ring System

Alterations to the core 2H-1-benzopyran ring system represent another avenue for modulating biological activity. These modifications can range from simple substitutions on the ring to more complex changes in the heterocyclic structure itself. Benzopyran derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects researchgate.netderpharmachemica.comtaylorandfrancis.com.

Successive chemical modifications of the benzopyran pharmacophore have led to new generations of molecules with progressively enhanced anti-cancer activity and different mechanisms of action nih.gov. For instance, third-generation benzopyran compounds were found to act as potent tubulin polymerization inhibitors, leading to mitotic arrest in cancer cells nih.gov. This demonstrates that strategic modifications to the core structure can unlock novel biological mechanisms.

Furthermore, adding substituents to the benzopyran ring, such as an acetoxymethyl or a methyl group at the 6-position (in conjunction with a 3-phenylcarboxylate moiety), has been shown to improve the anti-invasive effects of certain derivatives nih.gov. Chemical modification of related 1H-2-benzopyran-1-one structures has also been used to convert a parent compound into orally active prodrugs with both anti-inflammatory and antiulcer activities nih.gov. These findings underscore the versatility of the benzopyran system and its susceptibility to activity modulation through structural changes.

Table 2: Impact of Modifications to the Benzopyran System on Biological Activity

Modification TypeExample of Resulting Compound ClassChange in Biological Activity/ProfileSource
Substitution on Benzopyran Ring6-acetoxymethyl-2-oxo-2H-1-benzopyran derivativesConferred an improved anti-invasive effect nih.gov
Modification of Core PharmacophoreThird-generation benzopyran compounds (e.g., TRX-E-002-1)Shifted mechanism of action to tubulin polymerization inhibition, increasing anti-cancer potency nih.gov
Prodrug SynthesisN-alkylated γ-lactone derivatives of 1H-2-benzopyran-1-oneCreated orally active compounds with anti-inflammatory and antiulcer properties from a parent molecule nih.gov
Ring FusionBenzopyrano[4,3-b]pyrrol-4-onesCreated novel heterocyclic systems with distinct chemical properties nih.gov

Effects of Pyran Ring Saturation and Unsaturation on Activity

The degree of saturation within the pyran ring of the 3-phenyl-1-benzopyran-6-ol scaffold is a critical determinant of its biological activity. Both the unsaturated (2H-1-benzopyran) and saturated (3,4-dihydro-2H-1-benzopyran or chroman) forms have been explored in the development of novel therapeutic agents.

The unsaturated 2H-1-benzopyran framework is a common feature in many biologically active compounds. For instance, derivatives of 2H-1-benzopyran-2-one (coumarin) have demonstrated significant anti-invasive and anticancer properties. Specifically, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate has been shown to inhibit cancer cell invasion in vitro and tumor growth in vivo nih.gov. The planarity and rigidity conferred by the unsaturated pyran ring are thought to be important for interaction with various biological targets.

Conversely, the saturated 3,4-dihydro-2H-1-benzopyran (chroman) scaffold also gives rise to potent biological activity. A study focused on 3,4-dihydro-2H-1-benzopyran-3-ol derivatives revealed that modifications at the C2, C4, and C6 positions can lead to selective coronary vasodilatory activity by acting as potassium channel openers nih.gov. This suggests that the flexibility of the saturated pyran ring can be advantageous for specific therapeutic applications. Furthermore, derivatives of N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea have been synthesized and evaluated for their anti-tubercular activity, highlighting the therapeutic potential of the saturated benzopyran core researchgate.net.

The choice between a saturated or unsaturated pyran ring can therefore be a key strategic decision in the design of 3-phenyl-1-benzopyran-6-ol derivatives, with the optimal choice being dependent on the specific biological target and desired therapeutic outcome.

Impact of Substitutions at Other Positions (e.g., C2, C4, C5, C7, C8)

Substitutions at various positions on the this compound core play a pivotal role in defining the pharmacological profile of the resulting derivatives.

C2 Position: Modifications at the C2 position have been shown to influence the multifunctional anti-Alzheimer's disease capabilities of certain pyran derivatives. For example, double hydroxylation at this position has the potential to enhance neuroprotective effects nih.gov. In the context of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, the presence of two methoxymethyl groups at C2 was found to be crucial for selective coronary blood flow effects nih.gov.

C4 Position: The C4 position is another key site for modification. In the aforementioned 3,4-dihydro-2H-1-benzopyran-3-ol series, the introduction of a (1,6-dihydro-6-oxopyridazin-3-yl)amino group at C4 led to more potent and longer-acting coronary vasodilators nih.gov.

C8 Position: The C8 position has been identified as critical for the bioactivity of certain pyran derivatives against Alzheimer's disease. Specifically, a 3-methyl-2-butenyl group at C8 is considered absolutely necessary for their therapeutic effect nih.gov. Additionally, in the development of anti-tubercular agents based on the N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea scaffold, the 8-position is a key point of substitution researchgate.net.

Comprehensive SAR Analysis Across Diverse Biological Targets

The this compound scaffold has proven to be a versatile template for the development of compounds with a wide range of biological activities. The structure-activity relationships of its derivatives have been explored against various therapeutic targets, including cancer, inflammation, and neurodegenerative diseases.

Anticancer Activity:

The anticancer potential of benzopyran derivatives is a significant area of research researchgate.net. The substitution pattern on the benzopyran core is crucial for cytotoxicity. For example, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate demonstrates potent anti-invasive properties nih.gov. The nature of the substituent on the 3-phenyl ring, as well as the group at the 6-position, significantly influences the anticancer activity.

Compound/Derivative Substitution Pattern Biological Activity Reference
3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate3-(3-bromophenyl), 6-(acetoxymethyl), 2-oxoInhibition of cancer cell invasion and tumor growth nih.gov
3-benzyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one derivatives3-benzyl, 4,8-dimethyl, 7-hydroxyAnticancer activity nih.gov
2E-3-{4-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)-methyl]-phenyl}-acrylic acidComplex substitution at C4 and C7Anti-breast cancer potential nih.gov

Anti-inflammatory Activity:

Derivatives of the pyran ring system have also been investigated for their anti-inflammatory properties. For instance, novel pyrimidine derivatives incorporating a 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl moiety have shown considerable anti-inflammatory and analgesic activity researchgate.net. The nature of the aryl group at the 6-position of the pyrimidine ring, which is attached to the pyranone, was found to be a key determinant of this activity.

Compound/Derivative Substitution Pattern Biological Activity Reference
6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidinesVaried aryl groups at the 6-position of the pyrimidine ringAnti-inflammatory and analgesic activity researchgate.net

Neuroprotective Activity:

Substitution Position Favorable Substituent Observed Effect Reference
C2Double hydroxylationImproved multifunctional anti-AD capabilities nih.gov
C3PropargylamineMAO-B selectivity and neuroprotective effects nih.gov
C7PhenylethyloxyGreater overall activity nih.gov
C83-methyl-2-butenylEssential for bioactivity nih.gov

Selective Estrogen Receptor Modulation (SERM):

Benzopyran derivatives have been designed as Selective Estrogen Receptor Modulators (SERMs). A precisely substituted benzopyran, DL-2-[4-(2-piperidinoethoxy)phenyl]-3-phenyl-2H-1-benzopyran, has been shown to target androgen-refractory prostate cancer cells through selective modulation of estrogen receptors nih.gov. This highlights the potential of the 3-phenyl-2H-1-benzopyran scaffold in developing hormone-targeted therapies.

Compound/Derivative Substitution Pattern Biological Activity Reference
DL-2-[4-(2-piperidinoethoxy)phenyl]-3-phenyl-2H-1-benzopyran2-[4-(2-piperidinoethoxy)phenyl], 3-phenylPotent ER-α antagonist and ER-β agonist nih.gov

Mechanistic Studies of Biological Activities Associated with 3 Phenyl 2h 1 Benzopyran 6 Ol in Vitro

Antioxidant and Free Radical Scavenging Mechanisms in Cellular and Cell-Free Systems

The antioxidant activity of phenolic compounds, such as 3-Phenyl-2H-1-benzopyran-6-ol, is primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring. This functional group can neutralize free radicals through several mechanisms. nih.gov The two principal pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant directly donates its hydrogen atom from the hydroxyl group to a free radical (R•), effectively neutralizing it. nih.govnih.gov This process results in the formation of a more stable antioxidant radical (ArO•). nih.gov The reaction can be summarized as:

ArOH + R• → ArO• + RH

The effectiveness of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net A lower BDE facilitates easier hydrogen donation. For phenolic compounds, the resulting antioxidant radical is often stabilized by resonance, where the unpaired electron is delocalized across the aromatic ring system, making it less reactive and less likely to propagate further radical chain reactions. nih.gov While this is a primary mechanism for phenolic antioxidants, specific experimental studies quantifying the HAT capacity of this compound are not available.

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, resulting in the formation of an antioxidant radical cation and an anion of the radical. nih.gov The reaction is as follows:

ArOH + R• → ArOH•+ + R:-

The feasibility of this pathway depends on the ionization potential (IP) of the antioxidant; a lower IP favors electron donation. researchgate.net The SET mechanism can be followed by a proton transfer (SET-PT) or a sequential proton loss electron transfer (SPLET), particularly in polar solvents. nih.gov Although the benzopyran structure is capable of participating in SET, no studies were found that specifically detail this pathway for this compound.

Exogenous antioxidant compounds can sometimes influence the body's own defense systems by modulating the activity of endogenous antioxidant enzymes like Superoxide (B77818) Dismutase (SOD) and Catalase (CAT). nih.gov SOD catalyzes the dismutation of the highly reactive superoxide anion (O₂•⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov Catalase then facilitates the decomposition of hydrogen peroxide into water and oxygen. researchgate.net Some chemical compounds have been shown to increase or decrease the activity of these enzymes. mdpi.comnih.gov However, there is no available research demonstrating that this compound specifically modulates the activity of SOD, Catalase, or other related enzyme systems.

Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase B (MAO-B), Dipeptidyl Peptidase-IV (DPP-IV), Topoisomerase II)

The benzopyran scaffold is present in various molecules known to inhibit a range of enzymes. However, specific inhibitory activity for this compound against MAO-B, DPP-IV, or Topoisomerase II has not been documented in the available literature.

Enzyme inhibition occurs when a molecule binds to an enzyme and decreases its activity. This interaction often takes place within the enzyme's active site, a specific region where the substrate normally binds. For related compounds, such as certain 3-phenylcoumarin (B1362560) derivatives (which feature a benzopyran-2-one core), studies have shown inhibition of MAO-B. researchgate.netfrontiersin.orgscienceopen.com Molecular docking simulations for these related inhibitors suggest that the phenyl group at the C3 position can form important hydrophobic interactions within the enzyme's active site. researchgate.net

Similarly, various heterocyclic compounds have been developed as inhibitors of DPP-IV and Topoisomerase II. mdpi.comresearchgate.net For instance, a different benzopyran derivative, phenoxodiol, has been shown to inhibit Topoisomerase II by stabilizing the enzyme-DNA cleavable complex. nih.gov However, without specific experimental or computational (docking) studies for this compound, its potential binding modes and interactions with the active sites of these enzymes remain hypothetical.

Enzyme inhibition kinetics are studied to understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether it is reversible or irreversible. Kinetic analyses, such as the generation of Lineweaver-Burk plots, can determine the inhibition constant (Ki), which quantifies the inhibitor's potency. For example, studies on some coumarin (B35378) derivatives have identified them as reversible and competitive inhibitors of MAO-B. scienceopen.com There is currently no published data on the inhibition kinetics or reversibility of this compound for MAO-B, DPP-IV, or Topoisomerase II.

Pathways Involved in Anti-proliferative and Antineoplastic Activities in Cell Lines

The anti-cancer properties of benzopyran derivatives are attributed to their ability to interfere with multiple critical pathways that govern cancer cell proliferation, survival, and metastasis. mdpi.com Successive chemical modifications to the benzopyran scaffold have led to compounds with progressively enhanced anti-cancer activity and varied mechanisms of action. nih.govresearchgate.net In vitro studies on various cancer cell lines have identified several key pathways targeted by these compounds.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. researchgate.net Certain benzopyran compounds trigger classic caspase-mediated apoptosis. researchgate.net This can occur through the disruption of the sphingomyelin (B164518) cycle, leading to the accumulation of ceramide, which in turn activates caspases. Another identified mechanism involves the inhibition of a surface NADH oxidase, which also contributes to the apoptotic cascade. researchgate.net

Furthermore, benzopyran derivatives have been shown to induce caspase-independent cell death. researchgate.net This can be achieved by disrupting mitochondrial function, specifically by uncoupling mitochondrial oxidative phosphorylation. researchgate.net This leads to a reduction in ATP production and the subsequent translocation of endonuclease G to the nucleus, culminating in cell death. researchgate.net

A significant mode of action for third-generation benzopyran compounds is the inhibition of tubulin polymerization. nih.govnih.gov By interfering with the dynamics of microtubules, which are essential for forming the mitotic spindle, these compounds cause delays in the mitotic phase of the cell cycle. nih.govresearchgate.net This disruption can lead to either mitotic slippage, where a cell exits mitosis without proper chromosome segregation, or apoptosis. nih.govresearchgate.net This anti-microtubule strategy is a key component of their anti-cancer activity in cell lines such as melanoma. nih.govnih.gov Some benzofuran (B130515) derivatives, a related class of compounds, have also been reported to induce cell cycle arrest at the G2/M and S phases. mdpi.com

Table 1: Summary of Anti-proliferative and Antineoplastic Mechanisms of Benzopyran Derivatives in Vitro
Mechanism of ActionKey Molecular EventsOutcome in Cancer CellsReferences
Induction of Apoptosis (Caspase-Mediated)Inhibition of surface NADH oxidase; Disruption of sphingomyelin cycle, leading to ceramide accumulation.Activation of caspases and programmed cell death. researchgate.net
Induction of Apoptosis (Caspase-Independent)Uncoupling of mitochondrial oxidative phosphorylation; Reduced ATP production; Translocation of endonuclease G to the nucleus.Mitochondrial dysfunction and cell death. researchgate.net
Inhibition of Tubulin PolymerizationDisruption of microtubule dynamics.Mitotic delay, mitotic slippage, or apoptosis; Cell cycle arrest. nih.govresearchgate.netnih.gov

Mechanisms of Antimicrobial and Antifungal Action in Vitro

The benzopyran scaffold is a core component of many polyphenolic compounds that exhibit broad-spectrum antimicrobial and antifungal activities. mdpi.com The mechanisms are multifaceted, often involving the disruption of essential microbial structures and metabolic pathways. mdpi.com

A primary mechanism of action is the disruption of the microbial cell membrane. mdpi.com The hydroxyl groups and delocalized electrons characteristic of the phenolic structure can interact with the lipids and proteins of the cell membrane, altering its integrity and function. mdpi.com This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

Inhibition of essential microbial enzymes is another key mechanism. For bacteria, some benzopyrone derivatives, such as novobiocin, act as competitive inhibitors of the DNA gyrase B subunit, targeting its ATP-binding site. nih.gov DNA gyrase is crucial for DNA replication and repair, and its inhibition is a potent antibacterial strategy. nih.gov For fungi, a major target is the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity. nih.gov Compounds can inhibit key enzymes in this pathway, such as 14α-demethylase, which is the target of azole antifungals. nih.govscielo.br

Furthermore, these compounds can interfere with microbial function by chelating metal ions that are essential cofactors for various enzymes and for maintaining membrane stability. mdpi.com They may also directly interact with or damage microbial DNA and RNA, hindering replication and protein synthesis. mdpi.com

Table 2: Potential Antimicrobial and Antifungal Mechanisms of Action
MechanismTargetEffect on MicrobeReferences
Cell Membrane DisruptionMembrane lipids and proteinsIncreased permeability, leakage of cellular contents. mdpi.com
Enzyme Inhibition (Antibacterial)DNA Gyrase (GyrB subunit)Inhibition of DNA replication and repair. nih.gov
Enzyme Inhibition (Antifungal)Ergosterol biosynthesis pathway (e.g., 14α-demethylase)Depletion of ergosterol, disruption of membrane integrity. nih.govscielo.br
Nucleic Acid DamageDNA and RNAInhibition of replication and protein synthesis. mdpi.com
Metal Ion ChelationEssential metal ions (e.g., Fe²⁺, Mg²⁺)Inactivation of enzymes, membrane destabilization. mdpi.com

Neuroprotective Mechanisms in Cellular Models of Oxidative Stress and Ischemia

Phytochemicals, including those with a benzopyran core, demonstrate significant neuroprotective potential by modulating pathways involved in oxidative stress and cell death, which are hallmarks of neurodegeneration. nih.gov

A key neuroprotective mechanism is the ability to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS). nih.gov Mitochondria are the primary source of cellular ROS, which are byproducts of the electron transport chain. nih.govnih.gov In cellular models, it has been shown that certain compounds can decrease ROS levels by inhibiting complex III of the mitochondrial electron transport chain, a major site of superoxide generation. nih.gov By reducing this electron leakage, the initial formation of superoxide radicals is curtailed.

Beyond direct inhibition of ROS production, these compounds possess antioxidant properties. nih.gov They can scavenge existing free radicals, effectively neutralizing them before they can damage vital cellular components like lipids, proteins, and DNA. nih.govnih.gov This antioxidant capacity is also supported by the ability to increase the levels of endogenous antioxidant molecules, such as glutathione, and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase. nih.gov

In cellular models of neuronal injury, this compound and related compounds can provide neuroprotection by directly intervening in cell death signaling pathways. mdpi.com Apoptosis is a tightly regulated process controlled by a balance of pro- and anti-apoptotic proteins. nih.gov Studies have shown that these compounds can shift this balance towards survival by downregulating the expression of pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins such as Bcl-2. mdpi.com

The execution of apoptosis is carried out by a family of proteases called caspases. nih.gov Benzopyran-related structures have been found to reduce the expression and activity of key executioner caspases, such as caspase-3, thereby preventing the final steps of the apoptotic cascade. mdpi.com

Furthermore, these compounds can modulate upstream survival signaling pathways, such as the PI3K/Akt pathway. mdpi.com The activation of Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inhibiting several pro-apoptotic targets. mdpi.com By enhancing the phosphorylation and activation of PI3K and Akt, these compounds can bolster the cell's intrinsic survival mechanisms against oxidative or ischemic insults. mdpi.com

Table 3: Modulation of Key Proteins in Cell Death Signaling
Protein TargetFunctionEffect of CompoundOutcomeReferences
BaxPro-apoptoticDecreased expressionInhibition of apoptosis mdpi.com
Bcl-2Anti-apoptoticIncreased expressionPromotion of cell survival mdpi.com
Caspase-3Apoptosis executionerDecreased expression and activityInhibition of apoptosis mdpi.com
PI3K/AktPro-survival signalingIncreased phosphorylation (activation)Promotion of cell survival mdpi.com

Modulation of Specific Intracellular Signaling Pathways (e.g., Hypoxia-Inducible Factor Pathway)

Beyond general anti-proliferative and neuroprotective pathways, benzopyran-based compounds have been specifically designed to target distinct signaling cascades implicated in disease, such as the Hypoxia-Inducible Factor (HIF) pathway. nih.govnih.gov The HIF pathway is a critical mediator of the cellular response to low oxygen levels (hypoxia), a common feature of the microenvironment in solid tumors. nih.gov

HIF is a transcription factor composed of an oxygen-sensitive HIF-α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by prolyl hydroxylase (PHD) enzymes and subsequently targeted for degradation. nih.gov In hypoxic conditions, this degradation is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate genes involved in angiogenesis, glycolysis, cell proliferation, and metastasis, thereby promoting tumor survival. nih.gov

Researchers have developed benzopyran-based inhibitors that specifically target the HIF-1 pathway. nih.govnih.gov A lead compound, designated KCN1, demonstrated potent inhibition of HIF-dependent activity in bioassays. nih.gov These inhibitors function by preventing the stabilization or transcriptional activity of the HIF-1α subunit, even under hypoxic conditions. By blocking this pathway, these compounds can counteract the pro-survival adaptations of cancer cells to their hypoxic environment, representing a targeted approach to cancer therapy. nih.govnih.gov

Analytical Techniques for the Detection and Quantification of 3 Phenyl 2h 1 Benzopyran 6 Ol

Chromatographic Separation Methods for Isolation and Purity Assessment

Chromatography is a fundamental technique for separating and purifying compounds from a mixture. The selection of a specific chromatographic method depends on the compound's physicochemical properties, such as volatility and polarity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For benzopyran derivatives, GC is particularly useful for assessing the purity of synthesized compounds and identifying volatile intermediates or byproducts. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a long, thin capillary column.

In practice, a sample containing the compound of interest is injected into the GC system, where it is heated and vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. researchgate.net The choice of column is critical; a fused silica (B1680970) capillary column coated with a specific stationary phase, like 5% biphenyl (B1667301) and 95% dimethylpolysiloxane, is commonly used for the analysis of various phytochemicals. researchgate.net The temperature of the column is carefully controlled and often programmed to increase over time to ensure efficient separation of compounds with different boiling points. The purity of a synthesized compound can be determined to be greater than 95% by GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of non-volatile or thermally unstable compounds like 3-Phenyl-2H-1-benzopyran-6-ol. This method offers high resolution and sensitivity.

A common mode for analyzing benzopyran structures is reverse-phase (RP) HPLC. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. For the analysis of the related compound 3-Phenyl-2-benzopyrone, a scalable RP-HPLC method has been developed which is suitable for both analysis and preparative separation to isolate impurities. sielc.com The mobile phase for such separations typically consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com The use of formic acid makes the method compatible with mass spectrometry detectors. sielc.com

ParameterDescriptionSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Column Newcrom R1 (low silanol (B1196071) activity reverse-phase column) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid sielc.com
Applications Purity assessment, isolation of impurities, preparative separation sielc.com

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a detection method, provide a much greater depth of information, allowing for both separation and identification of the components in a mixture.

GC-MS for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the structural elucidation and identification of volatile and semi-volatile compounds, including derivatives and precursors of benzopyrans found in complex natural extracts. researchgate.net

After compounds are separated by the GC column, they enter the mass spectrometer's ion source. Here, they are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam (e.g., 70 eV). researchgate.net This process fragments the molecules into a unique pattern of charged ions. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint." By comparing this spectrum to established spectral libraries, such as The National Institute of Standards and Technology (NIST) database, the identity of the compound can be confirmed. researchgate.net The NIST WebBook also provides reference mass spectra for related compounds like 2-Phenylchroman. nist.gov

Table: Example GC-MS Operating Parameters for Phytochemical Profiling

Parameter Setting Source
GC System Agilent Technologies 7890B researchgate.net
MS System Triple Quadrupole 7000D series researchgate.net
Column Elite-5MS (5% biphenyl 95% dimethylpolysiloxane), 30 m x 0.25 mm x 1µm researchgate.net
Carrier Gas Helium at 2.25 mL/min researchgate.net
Injector Temperature 260 °C researchgate.net
Oven Temperature Program Ramped from 20 °C to 260 °C researchgate.net
Ion Source Temperature 260 °C researchgate.net
Ionization Mode Electron Impact (EI) at 70 eV researchgate.net

| Mass Scan Range | 50 - 1000 m/z | researchgate.net |

LC-MS for Non-Volatile and Thermally Labile Species

For compounds that are not suitable for GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. It couples the separation capabilities of HPLC with the detection power of mass spectrometry. HPLC-MS/MS, a tandem mass spectrometry approach, is particularly powerful for quantifying trace amounts of specific compounds in complex matrices like grape juice and wine. researchgate.net

In a typical workflow, the sample may first undergo a cleanup and concentration step, such as solid-phase extraction (SPE), to remove interfering substances. researchgate.net The extract is then injected into the HPLC system for separation. After eluting from the column, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification by monitoring specific fragmentation transitions of the target molecule. For precise quantification, stable isotope dilution analysis (SIDA) is often employed, where a known amount of a deuterium-labeled internal standard is added to the sample at the beginning of the procedure. researchgate.net This approach has achieved quantitation limits of less than 0.5 µg/L for specific analytes in wine. researchgate.net

Spectrophotometric Assays for Quantification in Research Studies (In Vitro)

In many in vitro research studies, the focus is not on quantifying the absolute concentration of a single compound but rather on its biological activity or the total concentration of a class of compounds. UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for these types of quantification.

For compounds like this compound, which belongs to the flavonoid family and possesses a phenolic structure, spectrophotometric assays are commonly used to determine the total phenolic content of an extract or to assess its antioxidant capacity.

Total Phenolic Content: The Folin-Ciocalteu reagent is widely used to estimate the total phenolic content in a sample. researchgate.net In this assay, phenols react with the reagent in an alkaline medium to produce a blue-colored complex, the absorbance of which is measured with a spectrophotometer. The intensity of the color is proportional to the amount of phenolic compounds present.

Antioxidant Capacity: The antioxidant potential can be evaluated using various assays. One common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The decrease in absorbance at a specific wavelength is measured and is proportional to the antioxidant activity of the sample. This assay can be used in an off-line fashion with chromatographic techniques to screen for antioxidant compounds in a mixture. researchgate.net

In cellular models, spectrophotometric or fluorescence-based assays can be used to measure the effects of a compound on biological processes like the generation of intracellular reactive oxygen species (ROS). researchgate.netuniroma3.it These assays provide quantitative data on the compound's efficacy in a biological system.

Electrophoretic Techniques for Purity and Homogeneity Assessment

Electrophoretic techniques, particularly those performed in a capillary format, have emerged as powerful tools for the purity and homogeneity assessment of various compounds, including isoflavonoids like this compound. Capillary electrophoresis (CE) offers several advantages over traditional chromatographic methods, such as high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.gov The primary modes of CE utilized for the analysis of isoflavones are Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MECC or MEKC). nih.govthieme-connect.com

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) separates compounds based on their differential migration in an electric field, which is governed by their charge-to-size ratio. sciex.com For isoflavonoids, which are weakly acidic due to their phenolic hydroxyl groups, separation is typically achieved under alkaline pH conditions where these groups deprotonate, rendering the molecules anionic. nih.gov The choice of buffer composition and pH is critical for achieving optimal resolution. Borate buffers are commonly employed in the analysis of phenolic compounds. thieme-connect.com

The purity of a sample can be assessed by the presence of a single, sharp, and symmetrical peak at the expected migration time. The appearance of additional peaks would indicate the presence of impurities. CZE has been successfully applied to the separation and quantification of various isoflavones in complex matrices, demonstrating its utility for purity assessment. mdpi.comnih.gov For instance, a CZE method was developed for the simultaneous determination of daidzein (B1669772), genistein (B1671435), and formononetin (B1673546) using a 20 mmol/L Na₂HPO₄ buffer solution, achieving separation with an applied voltage of 25 kV. mdpi.com Another study optimized CZE conditions for the analysis of isoflavones in soybean extracts, highlighting the technique's capability to resolve closely related structures. nih.gov

Below is a table summarizing typical CZE conditions used for the analysis of related isoflavonoid (B1168493) compounds.

Analyte(s)Buffer SystemApplied VoltageDetection WavelengthKey FindingsReference
Daidzein, Genistein, Formononetin20 mmol/L Na₂HPO₄25 kV254 nmSuccessful separation and quantification in coffee samples. mdpi.com
Soybean Isoflavones (e.g., Daidzin, Genistin)Optimized buffer systems (details not specified in abstract)Not specifiedNot specifiedMethod optimized for quantification in soybean seeds, showing variations between varieties. nih.gov
Seven Isoflavones (aglycones and glucosides)Not specified (Coupled with ESI-MS)Not specifiedMS DetectionSuccessful separation and quantification in soy drinks with detection limits below 3.2 µg/L. nih.govresearchgate.net

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral compounds. wikipedia.orgijpsonline.com This technique is particularly well-suited for the analysis of a wide range of isoflavonoids, which may have varying degrees of hydrophobicity and charge. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This leads to the formation of micelles, which act as a pseudo-stationary phase. ijpsonline.com

Separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase). wikipedia.org This mechanism, combined with the electrophoretic mobility of charged analytes, provides a versatile and powerful separation tool. thieme-connect.com The selectivity of MEKC can be readily manipulated by changing the type and concentration of the surfactant, modifying the buffer pH, or adding organic modifiers (e.g., methanol (B129727), acetonitrile) or other additives like cyclodextrins. wikipedia.orgnih.gov

Several MEKC methods have been developed for the analysis of isoflavones. One study achieved baseline separation of six soy isoflavones in under 7.5 minutes using a 10 mmol/L sodium tetraborate (B1243019) buffer (pH 9.3) containing 40 mmol/L SDS and 1% methanol. nih.gov This method demonstrated excellent repeatability and precision, with relative standard deviations for migration time and peak area being less than 0.30% and 1.7%, respectively. nih.gov Another method successfully determined four isoflavones in red clover using an electrolyte composed of 30 mm borate, 20 mm SDS, and 4 mg/mL HP-β-CD with 5% ethanol (B145695) at pH 10.1. nih.gov These studies underscore the capability of MEKC to provide high-resolution separations necessary for assessing the purity and homogeneity of compounds like this compound.

The following table presents data from research findings on the application of MEKC for isoflavonoid analysis.

Analyte(s)Buffer System & Micellar PhaseApplied VoltageDetection WavelengthKey Performance MetricsReference
Biochanin A, Formononetin, Genistein, Daidzein30 mm borate, 20 mm SDS, 4 mg/mL HP-β-CD, 5% ethanol (pH 10.1)25 kV254 nmRSD for migration time < 2.29%; RSD for peak area < 4.38% (inter-day). nih.gov
Glycitein, Daidzein, Genistein, Daidzin, Glycitin, Genistin10 mmol/L sodium tetraborate, 40 mmol/L SDS, 1% methanol (pH 9.3)Not specifiedNot specifiedRepeatability (RSD): Migration time < 0.30%, Peak area < 1.7%. Linearity (r²) > 0.9999. nih.gov
Six Soybean Isoflavones10 mmol/L sodium borate, 15 mmol/L SDS, 5% methanol (pH 9.4)17 kV254 nmAverage recoveries: 99.6%-103.5%; RSDs: 1.8%-2.3%. magtechjournal.com

Emerging Research Areas and Future Directions for 3 Phenyl 2h 1 Benzopyran 6 Ol

Development of Novel and Efficient Synthetic Routes Towards Complex Derivatives

The core structure of 3-Phenyl-2H-1-benzopyran-6-ol serves as a foundational template for the synthesis of a diverse array of complex derivatives with potentially enhanced biological activities. Researchers are actively exploring innovative and efficient synthetic methodologies to access these novel compounds. A significant area of focus is the introduction of various functional groups and structural modifications to the benzopyran core to modulate its physicochemical and pharmacological properties.

One promising approach involves the synthesis of fluorinated isoflavone (B191592) analogs. The inclusion of fluorine atoms can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov For instance, a highly efficient synthesis of 4'-fluoro-7-hydroxyisoflavone has been achieved through the formylation and cyclization of a deoxybenzoin (B349326) precursor using reagents like boron trifluoride etherate (BF₃·Et₂O) and methanesulfonyl chloride. nih.gov Further derivatization, such as 7-O-alkylation followed by hydrolysis, can yield more complex structures. nih.gov

Another innovative strategy is the incorporation of selenium into the isoflavone scaffold, leading to the synthesis of 3-selanyl-isoflavones. These compounds are of interest due to the unique biological properties associated with organoselenium compounds. e-jehs.org Lipase-mediated selenylation/cyclization of 2-hydroxyphenyl enaminones and diphenyl diselenide represents a green and efficient method for producing these derivatives under mild conditions. e-jehs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a versatile tool for creating carbon-carbon bonds and introducing aryl substituents at specific positions on the benzopyran ring. researchgate.netacs.org These methods, while powerful, can sometimes require multi-step procedures and the use of expensive transition metal catalysts, prompting ongoing research into more atom-economical and sustainable synthetic alternatives. researchgate.net The development of solid-phase synthesis techniques is also streamlining the production of diverse benzopyran libraries for high-throughput screening. mdpi.com

Synthetic Strategy Key Reagents/Catalysts Derivative Type Potential Advantages
FluorinationBF₃·Et₂O, CH₃SO₂ClFluorinated isoflavonesEnhanced metabolic stability and target affinity nih.gov
SelenylationLipase, Diphenyl diselenide3-Selanyl-isoflavonesUnique biological properties, green synthesis e-jehs.org
Suzuki-Miyaura CouplingPalladium catalysts, Arylboronic acidsAryl-substituted isoflavonesHigh versatility for structural modification researchgate.netacs.org
Solid-Phase SynthesisPolymer supports, various reagentsDiverse benzopyran librariesEfficient for generating large numbers of compounds mdpi.com

Integration of Advanced Computational Modeling for Targeted Molecular Design

Advanced computational modeling has become an indispensable tool in the rational design of novel this compound derivatives with enhanced therapeutic potential. In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations are being employed to predict and analyze the interactions between isoflavone analogs and their biological targets at the molecular level. researchgate.netskku.edu

These computational approaches provide deep insights into the structural basis for binding affinity and selectivity, guiding the design of new compounds with improved pharmacological profiles. For example, studies on isoflavone analogues as inhibitors of mitochondrial aldehyde dehydrogenase (ALDH2), a target for treating alcoholism, have utilized these methods to understand binding poses and strengths. researchgate.netskku.edu Such investigations have revealed that the isoflavone skeleton can form favorable π-π stacking, π-sulfur, and π-alkyl interactions with residues in the enzyme's binding pocket. skku.edu

By decomposing the binding energy, researchers can identify key amino acid residues that are crucial for the protein-ligand interaction. researchgate.net This information is invaluable for designing derivatives with modifications that enhance these interactions. For instance, computational studies have suggested that extending the hydrophobic core of the isoflavone scaffold could be a promising strategy for developing more potent inhibitors. skku.edu The predictive power of these models is often validated by comparing the calculated relative binding energies with experimentally determined IC₅₀ values. researchgate.net

Computational Method Purpose Key Insights Gained
Molecular DockingPredicts the preferred binding orientation of a ligand to a target protein. skku.eduIdentification of binding poses and potential interactions. researchgate.net
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to assess the stability of protein-ligand complexes. researchgate.netUnderstanding the dynamic nature of the binding and stability of the complex. mdpi.com
MM-PBSACalculates the binding free energy of a ligand to a protein. researchgate.netEstimation of binding affinity and comparison with experimental data. skku.edu

Exploration of Polypharmacology and Multi-Target Ligand Design (In Vitro)

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases. This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. oregonstate.edu The this compound scaffold is being explored as a promising template for the development of such multi-target-directed ligands (MTDLs). researchgate.netresearchgate.net

In vitro studies have demonstrated that isoflavone derivatives can inhibit a range of enzymes and interact with various receptors. For instance, certain isoflavone and isoflavan (B600510) derivatives have been shown to be effective inhibitors of human 12- and 15-lipoxygenases, enzymes involved in inflammatory pathways. oup.com Kinetic assays have revealed that some of these compounds act as competitive inhibitors with Ki values in the low micromolar range. oup.com

The ability of isoflavones to interact with multiple targets is also evident in their dual role as both estrogenic agonists and antagonists, depending on the concentration of endogenous estrogen. mdpi.com This complex pharmacology underscores the potential of the benzopyran scaffold to be tailored for multi-target effects. The design of MTDLs often involves integrating structural features that are recognized by different biological targets into a single molecule. This approach could lead to more effective therapies for complex diseases by addressing multiple pathogenic pathways simultaneously. oregonstate.edu

Target Class Specific Examples Therapeutic Area In Vitro Findings
Enzymes12-Lipoxygenase, 15-Lipoxygenase oup.comInflammation mdpi.comCompetitive inhibition with low micromolar Ki values oup.com
ReceptorsEstrogen Receptors (ERα and ERβ) nih.govHormone-related conditionsAgonistic or antagonistic activity depending on estrogen levels mdpi.com

Potential Applications in Materials Science and Functional Biomaterials

The unique chemical properties of phenolic compounds, including the isoflavene structure of this compound, are being increasingly recognized for their potential in materials science and the development of functional biomaterials. nih.gov The presence of hydroxyl groups on the phenyl rings imparts antioxidant properties and provides reactive sites for polymerization and surface functionalization. nih.gov

One exciting area of research is the development of absorbable polymers from soybean isoflavonoids like daidzein (B1669772) and genistein (B1671435). bezwadabiomedical.com By functionalizing these isoflavones with biocompatible molecules such as glycolic acid or lactic acid, novel biodegradable polymers can be synthesized. bezwadabiomedical.com These materials have potential applications in medical devices like sutures, orthopedic screws, and scaffolds for tissue engineering, where their inherent biological activity could offer additional therapeutic benefits. bezwadabiomedical.com

Furthermore, the broader class of polyphenols is being extensively investigated for creating functional coatings on biomaterial surfaces. ntu.edu.sg These coatings can be formed through self-polymerization and can impart desirable properties such as antioxidant, and anti-biofouling characteristics. researchgate.netntu.edu.sg The ability of phenolic compounds to form strong interactions with a variety of substrates through hydrogen bonding, π-π stacking, and other mechanisms makes them versatile for surface modification. ntu.edu.sg The oxidative coupling and self-assembly of polyphenols can also be used to create novel biomaterials like hollow spheres for applications in drug delivery. nih.gov

Material Type Isoflavone/Phenolic Component Fabrication Method Potential Application
Absorbable PolymersDaidzein, GenisteinFunctionalization and polymerization bezwadabiomedical.comMedical devices, tissue engineering scaffolds bezwadabiomedical.com
Functional CoatingsPolyphenolsSelf-polymerization, surface deposition ntu.edu.sgAnti-biofouling, antioxidant surfaces researchgate.netntu.edu.sg
Hollow NanoparticlesPolyphenols (e.g., tannic acid)Oxidative coupling, self-assembly nih.govDrug delivery, catalysis nih.gov

Investigation of Environmental Transformation Pathways from a Chemical Stability Perspective

Understanding the chemical stability and environmental fate of this compound and related isoflavones is crucial for assessing their environmental impact. Research in this area focuses on how these compounds transform under various environmental conditions, including exposure to light, different pH levels, and microbial action.

Studies on the aquatic photochemistry of isoflavones have shown that they can be photolabile. nih.govacs.org The degradation kinetics and pathways are influenced by factors such as pH and the presence of natural organic matter (NOM). nih.gov Some isoflavones degrade primarily through direct photolysis, with environmental half-lives that can be on the order of hours in surface waters. nih.govacs.org For others, indirect photolysis, involving reactions with singlet oxygen and excited state triplet NOM, plays a more significant role. nih.gov

The chemical stability of isoflavones is also highly dependent on pH and temperature. For instance, malonyl glycoside forms of isoflavones are susceptible to degradation under alkaline conditions and at elevated temperatures, leading to deesterification and hydrolysis. e-jehs.orgkoreascience.kr In soil environments, isoflavones are considered to be relatively unstable due to microbial activity. oup.com Microbes can rapidly degrade isoflavones, with reported half-lives as short as a few minutes for compounds like genistein. oup.com Conjugated forms of isoflavones, such as glucosides, are often degraded much faster than their aglycone counterparts. nih.gov This biotransformation is a key factor in determining the persistence and bioavailability of these compounds in the environment. mdpi.commdpi.com

Environmental Compartment Transformation Pathway Key Influencing Factors Outcome
Aquatic SystemsDirect and Indirect Photolysis nih.govacs.orgpH, Natural Organic Matter (NOM) nih.govDegradation into various photoproducts nih.gov
SoilMicrobial Degradation oup.comMicrobial populations, soil conditions oup.comRapid breakdown, with conjugates degrading faster than aglycones nih.gov
GeneralChemical HydrolysispH, Temperature e-jehs.orgkoreascience.krDeesterification and hydrolysis of glycosidic bonds koreascience.kr

Q & A

Q. What are the established synthetic routes for 3-Phenyl-2H-1-benzopyran-6-ol derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis often involves cyclization of substituted phenols with propargyl alcohols or allyl derivatives. For example, sodium ethoxide-mediated reactions under reflux (e.g., 80°C in ethanol) can yield benzopyran derivatives, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) . Optimization includes adjusting catalyst concentration (e.g., 5–10 mol%), solvent polarity, and reaction time (1–24 hours) to minimize side products. Monitoring intermediates using TLC or HPLC ensures reaction progression.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming aromatic protons (δ 6.5–7.5 ppm) and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl groups (if present). Mass spectrometry (MS) confirms molecular weight. For discrepancies (e.g., unexpected splitting in NMR), cross-validate with 2D NMR (COSY, HSQC) or compare to literature analogs . If inconsistencies persist, replicate synthesis and re-analyze under standardized conditions .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying pH, temperature, and light exposure?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., melting point ~212°C for related fluorinated analogs ).
  • Photostability : Expose samples to UV-Vis light (e.g., 300–400 nm) and monitor degradation via HPLC.
  • pH Stability : Incubate compound in buffers (pH 1–13) and quantify intact compound using LC-MS. Adjust storage conditions (e.g., dark, inert atmosphere) based on results.

Q. What strategies resolve contradictions in reported bioactivity or physicochemical data for this compound derivatives?

  • Methodological Answer :
  • Systematic Review : Compile data from peer-reviewed studies (excluding non-academic sources like chem960.com ) and identify variables (e.g., solvent, assay type).
  • Replication : Reproduce conflicting experiments under controlled conditions (e.g., standardized cell lines for bioassays).
  • Statistical Analysis : Apply multivariate analysis (ANOVA, PCA) to isolate confounding factors (e.g., impurities, stereochemistry). Cross-reference with computational models (e.g., DFT for molecular stability predictions) .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups. For example, methylation at the 6-OH position requires protecting groups (e.g., acetyl ). Use directing groups (e.g., boronic acids) or Lewis acid catalysts (e.g., AlCl₃) to favor specific positions. Monitor reaction progress with real-time FTIR or Raman spectroscopy to optimize conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.